1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one
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Overview
Description
1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, a dimethylamino group, and a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one typically involves the reaction of 4-bromobenzaldehyde with dimethylamine and acetone under basic conditions. The reaction proceeds via a condensation mechanism, forming the desired propenone derivative .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the propenone moiety to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparison with Similar Compounds
4-Bromofentanyl: An opioid analgesic with a similar bromophenyl structure but different pharmacological properties.
N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide: A compound with antimicrobial and antiproliferative activities.
Uniqueness: 1-(4-Bromophenyl)-3-(dimethylamino)-2-propen-1-one is unique due to its combination of a bromophenyl group with a dimethylamino-propenone moiety, which imparts distinct chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C11H12BrNO |
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Molecular Weight |
254.12 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-(dimethylamino)prop-2-en-1-one |
InChI |
InChI=1S/C11H12BrNO/c1-13(2)8-7-11(14)9-3-5-10(12)6-4-9/h3-8H,1-2H3 |
InChI Key |
IGZLESKZUATMSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=CC(=O)C1=CC=C(C=C1)Br |
Origin of Product |
United States |
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